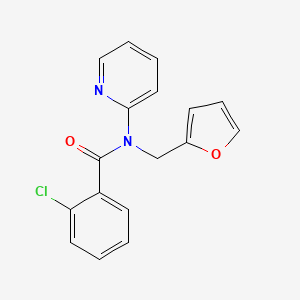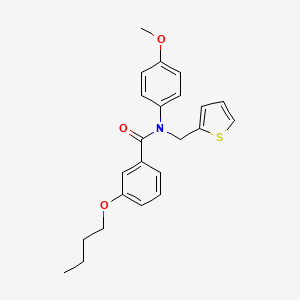![molecular formula C23H30N2O3S2 B11344762 1-[(4-methylbenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11344762.png)
1-[(4-methylbenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylphenyl)methanesulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide is a complex organic compound characterized by the presence of sulfonyl and sulfanyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)methanesulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide typically involves multiple steps:
Formation of (4-Methylphenyl)methanesulfonyl chloride: This is achieved by reacting 4-methylbenzyl alcohol with thionyl chloride under reflux conditions.
Synthesis of the Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction involving piperidine and the sulfonyl chloride derivative.
Attachment of the Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)methanesulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides and sulfones under mild oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[(4-Methylphenyl)methanesulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand the interaction of sulfonyl and sulfanyl groups with biological molecules.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)methanesulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
(4-Methylphenyl)methanesulfonyl chloride: A precursor in the synthesis of the target compound.
4-Methylthiophenol: Another precursor used in the synthesis.
N-(4-Methylphenyl)piperidine-4-carboxamide: A structurally similar compound with different functional groups.
Uniqueness
1-[(4-Methylphenyl)methanesulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide is unique due to the presence of both sulfonyl and sulfanyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H30N2O3S2 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methylsulfonyl]-N-[2-(4-methylphenyl)sulfanylethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H30N2O3S2/c1-18-3-7-20(8-4-18)17-30(27,28)25-14-11-21(12-15-25)23(26)24-13-16-29-22-9-5-19(2)6-10-22/h3-10,21H,11-17H2,1-2H3,(H,24,26) |
InChI Key |
KBHJXDIGFCHHCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCCSC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B11344680.png)

![2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B11344686.png)
![5-(4-methylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11344690.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-cyclohexylpiperidine-4-carboxamide](/img/structure/B11344709.png)
![1-butyl-4-{1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11344723.png)
![5-(4-ethoxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11344727.png)
![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B11344729.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11344736.png)

![Methyl 2-methyl-3-[({1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11344751.png)
![N-(4-methylbenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11344759.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B11344766.png)
